molecular formula C16H21N5O2 B2763041 3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1190324-15-2

3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2763041
CAS No.: 1190324-15-2
M. Wt: 315.377
InChI Key: PQCLUXROBSBPIN-YDFGWWAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of F3376-1753 are likely to be purinoceptors , which are a class of receptors that respond to purines and pyrimidines . These receptors mediate extracellular communication referred to as purinergic signaling . Purinergic signaling is critical for numerous aspects of cell behavior such as proliferation, differentiation, migration, and apoptosis .

Mode of Action

F3376-1753, being a purine derivative, is likely to act as an endogenous ligand that binds to and activates plasmalemmal purinoceptors . This interaction triggers a cascade of intracellular events, leading to changes in cell behavior. The exact nature of these changes would depend on the specific type of purinoceptor and the cellular context.

Biochemical Pathways

The compound’s action affects the purinergic signaling pathway . This pathway is cross-linked with other transmitter networks, coordinating numerous aspects of cell behavior . Downstream effects could include changes in cell proliferation, differentiation, migration, and apoptosis .

Pharmacokinetics

As a purine derivative, it is likely to be water-soluble , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of F3376-1753’s action would depend on the specific type of purinoceptor it targets and the cellular context. Given its likely role in purinergic signaling, it could potentially influence a wide range of cellular processes, including cell proliferation, differentiation, migration, and apoptosis .

Properties

IUPAC Name

2,6-bis[(E)-but-2-enyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-4-6-8-19-10-11-20-12-13(17-15(19)20)18(3)16(23)21(14(12)22)9-7-5-2/h4-7H,8-11H2,1-3H3/b6-4+,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLUXROBSBPIN-YDFGWWAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.